

Fundamental characteristics of suramin sodium

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Compound of Interest

Compound Name: Suramin

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An In-depth Technical Guide on the Fundamental Characteristics of **Suramin** Sodium

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Suramin sodium is a polysulfonated naphthylurea that has been in clinical use for over a century, primarily for the treatment of parasitic diseases such as African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness)[1][2][3]. Its complex and multifaceted mechanism of action, however, has led to extensive research into its potential as an antiviral, anticancer, and anti-inflammatory agent, and more recently, for conditions like autism spectrum disorder[2][4][5]. **Suramin** is a symmetrical molecule that is highly negatively charged at physiological pH, a characteristic that dictates its broad and often non-specific interactions with a multitude of biological targets[6]. This guide provides a comprehensive overview of the core physicochemical properties, complex mechanisms of action, pharmacokinetic profile, and key experimental methodologies associated with **suramin** sodium.

Physicochemical Properties

Suramin is typically administered as its hexasodium salt to ensure water solubility[1]. The molecule is large, symmetrical, and polyanionic, features that are central to its pharmacological profile.

Property	Value	Source
IUPAC Name	hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatophthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate	[7]
Molecular Formula	C ₅₁ H ₃₄ N ₆ Na ₆ O ₂₃ S ₆	[7]
Molar Mass	1429.2 g/mol	[7]
CAS Number	129-46-4	[7]
Appearance	Solid	[8]
Solubility	Water: Very soluble (~10 mg/mL) Ethyl Alcohol: Slightly soluble Chloroform: Insoluble	[6][7]

Mechanism of Action

The mechanism of action for **suramin** is not attributed to a single target but rather to its ability to inhibit a wide array of extracellular and intracellular proteins. Its polyanionic nature allows it to bind to positively charged domains on proteins, particularly ATP- and growth factor-binding sites.

Antiparasitic Activity

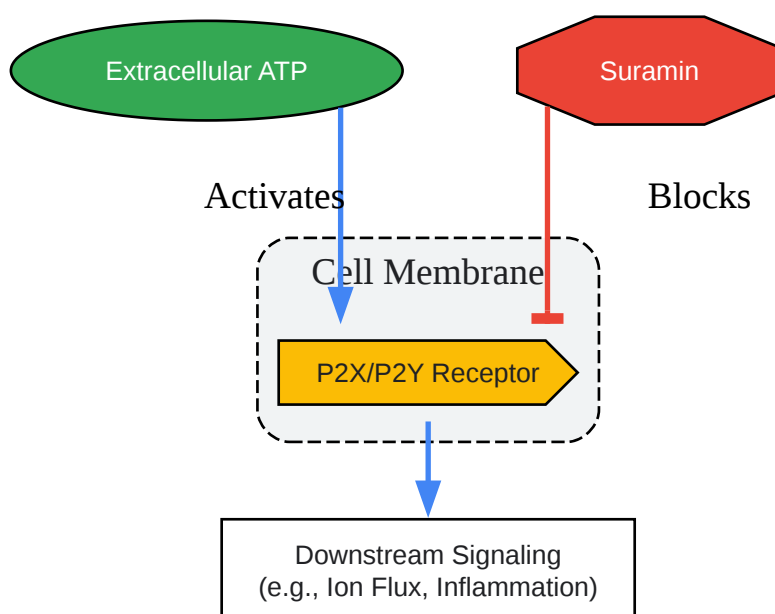
Suramin's primary clinical use is in treating early-stage African trypanosomiasis[1][9]. The mechanism, while not fully elucidated, is thought to involve the inhibition of key metabolic enzymes within the parasite.

- **Enzyme Inhibition:** **Suramin** inhibits trypanosomal glycolytic enzymes, such as glycerol-3-phosphate oxidase, disrupting the parasite's energy metabolism and leading to its death[4]. It is also thought to inhibit enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH)[9][10].

- Uptake: Parasites are believed to selectively uptake **suramin** that is bound to low-density lipoproteins via receptor-mediated endocytosis[1].

Inhibition of Purinergic Signaling

Suramin is a potent, non-selective antagonist of P2 purinergic receptors, which are crucial for various cellular functions including inflammation and immune responses[4][7][10]. By blocking these receptors, **suramin** can modulate ATP-mediated signaling pathways.



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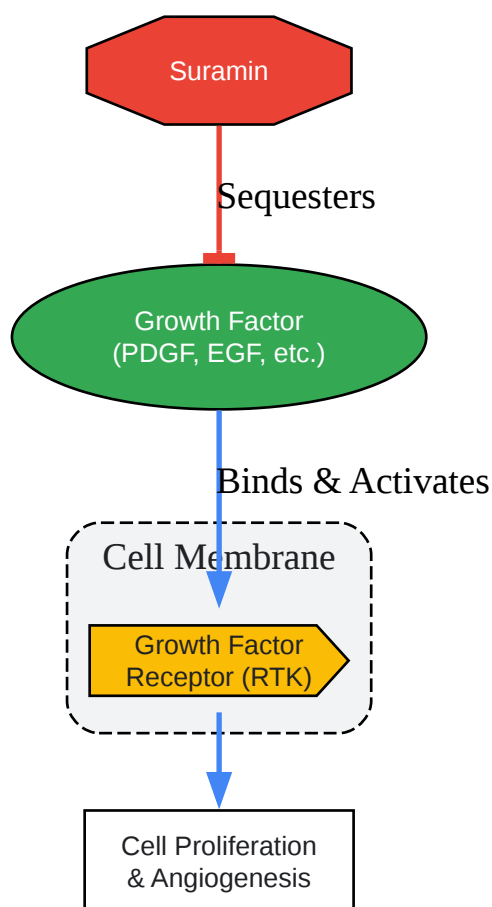
Suramin's antagonism of P2 purinergic receptors.

Antagonism of Growth Factors

Suramin can bind to and neutralize a range of growth factors, preventing them from binding to their cell surface receptors. This activity underlies its investigation as an anticancer agent[4][11].

- Affected Growth Factors: It blocks the binding of Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF- β), Insulin-like Growth Factor I (IGF-I), Vascular Endothelial Growth Factor (VEGF), and basic Fibroblast Growth Factor (bFGF) to their respective receptors[7][11].

- Mechanism: This interference inhibits downstream signaling pathways that promote cell proliferation, migration, and angiogenesis, which are hallmarks of cancer[7][12]. Interestingly, in some carcinoma models, **suramin** has been shown to paradoxically activate the EGFR pathway by inducing the release of membrane-bound TGF- α [13].



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Inhibition of growth factor signaling by **suramin**.

Antiviral and Enzymatic Inhibition

Suramin exhibits broad-spectrum antiviral properties by inhibiting enzymes critical for viral replication[4][14].

- Reverse Transcriptase Inhibition: It is a potent competitive inhibitor of reverse transcriptase, an enzyme essential for retroviruses like HIV[2][7][15]. The inhibition is competitive with the template-primer, suggesting interaction with the enzyme's substrate-binding site[15].

- Other Enzymes: **Suramin** also inhibits a variety of other enzymes, including DNA and RNA polymerases, sirtuins (SirT1, SirT2, SirT5), and topoisomerases[1][2][16][17]. This broad enzymatic inhibition contributes to its diverse biological effects and its toxicity profile.

Target Enzyme / Receptor	IC ₅₀ / K _i Value	Context	Source
Reverse Transcriptase (RLV)	K _i : 0.54 μM	Competitive with template-primer	[16]
DNA Polymerase Alpha	K _i : 0.35 μM	Competitive with template-primer	[16]
DNA Primase	K _i : 2.6 μM	Competitive with substrate	[16]
E. coli RNA Polymerase	K _i : 0.70 μM	Competitive with substrate	[16]
Sirtuin 1 (SirT1)	IC ₅₀ : 297 nM	Potent sirtuin inhibitor	[17]
Sirtuin 2 (SirT2)	IC ₅₀ : 1.15 μM	Potent sirtuin inhibitor	[17]
DNA Topoisomerase II	IC ₅₀ : 5 μM	Competitive inhibitor	[17]
P2X ₁ Receptor (human)	IC ₅₀ : 0.05 μM	Competitive antagonist (at 1 μM ATP)	[18]
P2X ₇ Receptor (human)	IC ₅₀ : 2.8 μM	Competitive antagonist (at 10 μM ATP)	[18]
P2X ₇ Receptor (NG108-15 cells)	IC ₅₀ : 40 μM	Concentration-dependent inhibition	[19]
Ryanodine Receptor 1	IC ₅₀ : 4.9 μM	Binds to intracellular target	[6]

Pharmacokinetics and Metabolism

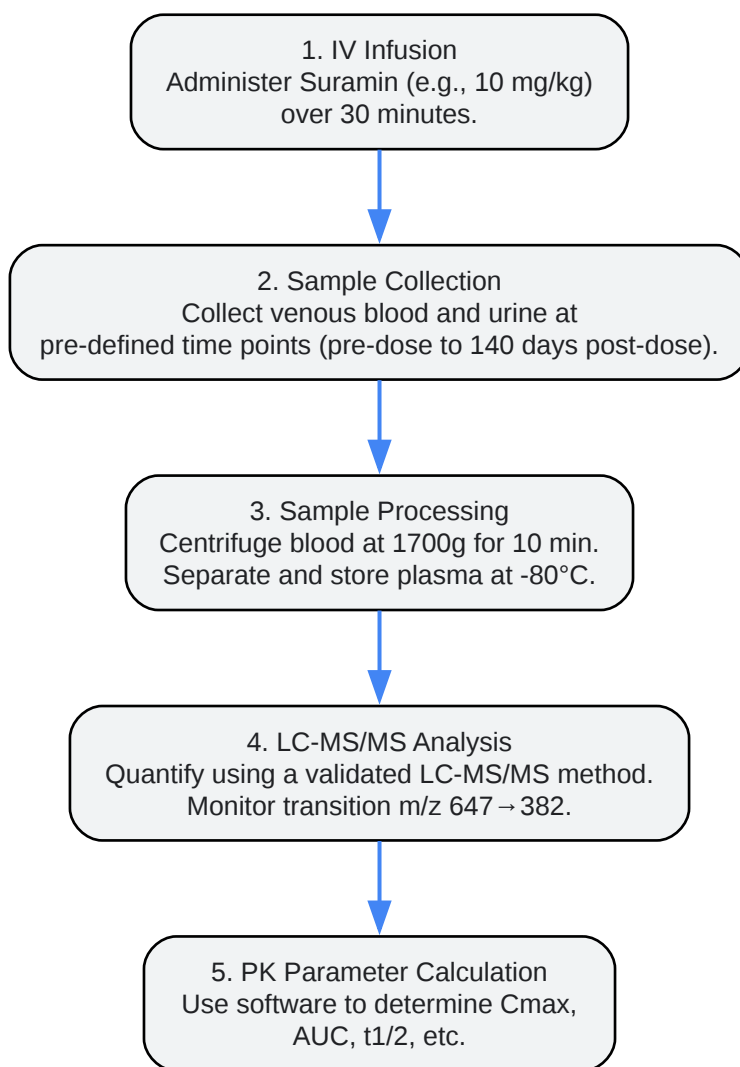
Suramin's pharmacokinetic profile is characterized by its poor oral bioavailability, high protein binding, and exceptionally long elimination half-life.

Parameter	Value	Details	Source
Administration	Intravenous (IV) infusion	Not orally bioavailable. IM/SC administration can cause tissue necrosis.	[1]
Protein Binding	~99.7%	Highly bound to serum proteins.	[1][20]
Half-life ($t_{1/2}$)	41–78 days (average ~50 days)	One of the longest half-lives of any therapeutic agent. Dose-independent.	[1][14][20]
Distribution	Volume (Vd): 31.5–109 L	Does not distribute well into cerebrospinal fluid (CSF).	[1][21]
Metabolism	Not extensively metabolized	The majority of the drug is eliminated unchanged.	[1]
Elimination	Primarily renal	~80% is eliminated via the kidneys. Can be detected in urine for >140 days.	[1][14]
C _{max} (10 mg/kg dose)	161 ± 15.4 µg/mL	Following a single 30-minute IV infusion in healthy volunteers.	[21]
AUC _{0–140d} (10 mg/kg dose)	13.7 ± 2.7 h·mg/mL	Following a single 30-minute IV infusion in healthy volunteers.	[21]

Experimental Protocols

Protocol: Pharmacokinetic Analysis in Humans

This protocol describes a method for quantifying **suramin** in human plasma and urine, based on a Phase I clinical study[14][21][22].



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Workflow for a human pharmacokinetic study of **suramin**.

- 1. Dosing and Sample Collection: Administer **suramin** sodium as a 30-minute IV infusion. Collect venous blood samples into K2EDTA tubes at specified time points (e.g., pre-infusion, during infusion, and at multiple points up to 140 days post-infusion). Collect 24-hour urine samples for the first 7 days, followed by spot urine samples at later time points[21].

- 2. Sample Processing: Centrifuge blood samples at approximately 1700 g for 10 minutes to separate plasma. Transfer the supernatant (plasma) to labeled tubes and store at -80°C until analysis[21].
- 3. Bioanalytical Method: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification.
 - Chromatography: Employ a C18 reverse-phase column (e.g., ACE 3 C18-AR, 50 × 2.1 mm) with a gradient elution mobile phase[22].
 - Mass Spectrometry: Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. The transition for **suramin** is m/z 647 → 382. An internal standard (e.g., **suramin**-d8, m/z 651.1 → 382) should be used[21].
- 4. Data Analysis: Construct calibration curves and determine plasma and urine concentrations. Use pharmacokinetic software to calculate parameters such as C_{max} , AUC, $t_{1/2}$, clearance (CL), and volume of distribution (Vd)[21].

Protocol: In Vivo Antiparasitic Efficacy Assay (Mouse Model)

This protocol outlines a method to assess the efficacy of **suramin** against *Trypanosoma* species in an experimental mouse model[23].

- 1. Infection: Experimentally infect mice (e.g., Swiss albino) with a specific isolate of *Trypanosoma evansi* via intraperitoneal injection.
- 2. Parasitemia Monitoring: Monitor the progression of infection daily by examining tail vein blood smears under a microscope to count parasites.
- 3. Treatment: Once a consistent parasitemia is established (e.g., 3 days post-infection), administer **suramin** sodium via a specified route (e.g., intramuscularly) at a defined dose (e.g., a single 10 mg/kg dose)[23]. Include positive control (infected, untreated) and negative control (uninfected) groups.
- 4. Efficacy Assessment:

- Microscopy: Continue daily monitoring of blood smears. The absence of parasites for a defined period (e.g., 50 days) indicates curative efficacy[23].
- PCR: At the end of the observation period, collect blood and perform a species-specific PCR for *T. evansi* DNA to confirm the absence of parasites, which is more sensitive than microscopy[23].

Clinical Considerations and Adverse Effects

Suramin administration requires careful medical supervision due to a significant number of side effects[1][3].

- Common Adverse Events: Nausea, vomiting, diarrhea, headache, skin tingling, and weakness are common[1][4]. Skin reactions, including maculopapular eruptions, can occur in a majority of patients[24].
- Serious Adverse Events: More severe effects include kidney damage (proteinuria), adrenal insufficiency, blood dyscrasias, and peripheral neuropathy[11][25]. An immediate hypersensitivity reaction leading to shock and loss of consciousness can occur, necessitating a test dose[9][25].
- Monitoring: Due to its potential for renal toxicity and its long half-life, patients must be hospitalized and monitored during treatment[3]. Plasma levels should be monitored in long-term therapy to avoid toxic concentrations ($>350 \mu\text{g/mL}$)[21].

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References

- 1. Suramin - Wikipedia [en.wikipedia.org]
- 2. What is Suramin Sodium used for? [synapse.patsnap.com]
- 3. Suramin (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 5. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Suramin Sodium | C51H34N6Na6O23S6 | CID 8514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suramin | C51H40N6O23S6 | CID 5361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suramin: Parasite Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Suramin: an anticancer drug with a unique mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suramin, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I, Single-Dose Study to Assess the Pharmacokinetics and Safety of Suramin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Antagonism by the suramin analogue NF279 on human P2X(1) and P2X(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical pharmacokinetics of suramin in patients with HTLV-III/LAV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Susceptibility of Brazilian isolates of Trypanosoma evansi to suramin sodium: test in experimentally infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Suramin-induced skin reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Suramin sodium (suramin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
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